![molecular formula C8H7BrN2O B1509594 5-Brom-4-methoxy-1H-pyrrolo[2,3-b]pyridin CAS No. 1092579-95-7](/img/structure/B1509594.png)
5-Brom-4-methoxy-1H-pyrrolo[2,3-b]pyridin
Übersicht
Beschreibung
“5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine”, has been reported in the literature . These compounds were synthesized using a series of chemical reactions, and their structures were confirmed by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of “5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrolopyridine core with a bromine atom at the 5-position and a methoxy group at the 4-position . The InChI key for this compound is RZUBLQHBEOAUAQ-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” are not detailed in the search results, pyrrolopyridine derivatives are known to participate in various chemical reactions . For instance, they can act as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Pharmakologie: FGFR-Inhibitoren
5-Brom-4-methoxy-1H-pyrrolo[2,3-b]pyridin: wird bei der Entwicklung und Synthese von Derivaten eingesetzt, die als potente Inhibitoren des Fibroblasten-Wachstumsfaktor-Rezeptors (FGFR) wirken . Diese Inhibitoren spielen eine entscheidende Rolle in der Krebstherapie, da eine abnorme FGFR-Signalübertragung mit verschiedenen Tumorarten verbunden ist. Derivate dieser Verbindung haben sich als wirksam bei der Hemmung der Proliferation und Migration von Krebszellen erwiesen, was sie zu einem wertvollen Gut in der onkologischen Pharmakologie macht.
Chemische Synthese: Bausteine
Diese Verbindung dient als Baustein in der chemischen Synthese, insbesondere beim Aufbau komplexer organischer Moleküle . Ihre Brom- und Methoxygruppen machen sie zu einem vielseitigen Zwischenprodukt für verschiedene Kupplungsreaktionen, wodurch die Synthese einer breiten Palette organischer Verbindungen mit potenziellen Anwendungen in der medizinischen Chemie und Medikamentenentwicklung ermöglicht wird.
Biochemie: Hemmung von Proteinkinasen
In der Biochemie ist This compound ein Vorläufer bei der Synthese von Azaindol-basierten Proteinkinase-Inhibitoren . Diese Inhibitoren sind wichtig für die Untersuchung von Signaltransduktionswegen in Zellen und können bei der Entwicklung von Behandlungen für Krankheiten entscheidend sein, die durch eine dysregulierte Kinaseaktivität verursacht werden.
Industrielle Anwendungen: Synthese von pharmazeutischen Wirkstoffen (APIs)
Die Verbindung wird bei der industriellen Synthese von pharmazeutischen Wirkstoffen (APIs) verwendet. Ihre strukturellen Merkmale erleichtern die Herstellung von APIs, die für neue Arzneimittelformulierungen unerlässlich sind, insbesondere im Bereich der gezielten Krebstherapien .
Organisch-chemische Forschung: Azaindol-Derivate
In der organisch-chemischen Forschung wird This compound bei der Entdeckung und Charakterisierung neuer Azaindol-Derivate eingesetzt, die auf ihr therapeutisches Potenzial untersucht werden . Diese Derivate werden insbesondere auf ihre Kinase-Inhibitoraktivität und ihre Rolle bei der Krebsbehandlung untersucht.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that it interacts with its targets through non-covalent contacts
Biochemical Pathways
Related compounds have been shown to influence various cellular processes .
Result of Action
Some related compounds have been shown to reduce the migration and invasion abilities of certain cells .
Action Environment
It’s known that factors such as temperature, ph, and presence of other molecules can affect the action of similar compounds .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine has been found to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Cellular Effects
In vitro studies have shown that 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine can inhibit cell proliferation and induce apoptosis in certain types of cancer cells . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Eigenschaften
IUPAC Name |
5-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-5-2-3-10-8(5)11-4-6(7)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUVNYSXBIDWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727045 | |
| Record name | 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092579-95-7 | |
| Record name | 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1509515.png)

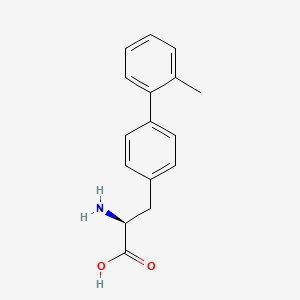
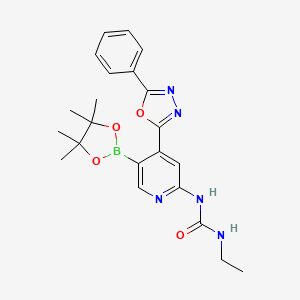
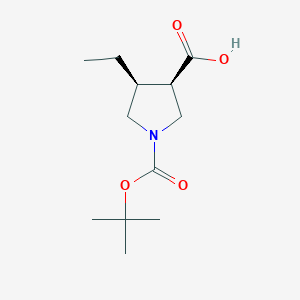

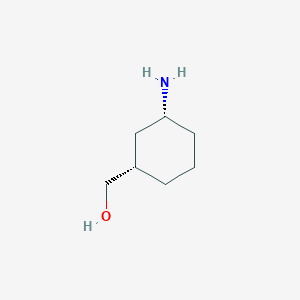
![Ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B1509547.png)
![tert-Butyl 4-((5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1509550.png)
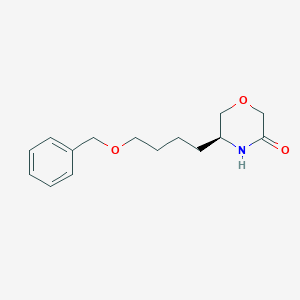
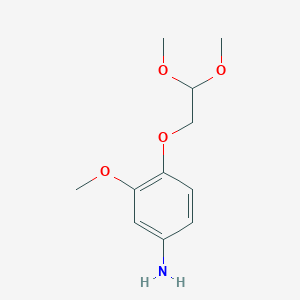
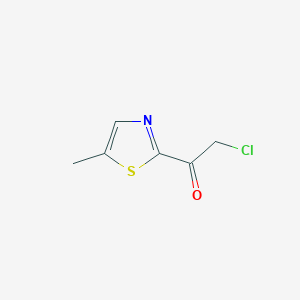
![(R)-7-[3-Amino-4-(2,4,5-trifluoro-phenyl)-butyryl]-3-trifluoromethyl-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid methyl ester](/img/structure/B1509574.png)
![3-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1509585.png)